

Technical Guide: 2-Hydroxypropiophenone Toxicity & Safety Profile[1][2]

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Compound of Interest

Compound Name: 2-Hydroxypropiophenone

CAS No.: 5650-40-8

Cat. No.: B1664086

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Executive Summary & Chemical Identity

2'-Hydroxypropiophenone (also known as o-Hydroxypropiophenone) is a phenolic ketone widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, particularly functionalized heterocycles like flavones and coumarins.[1][2][3][4][5]

Critical Disambiguation: Researchers must distinguish between two common isomers often referred to by similar names. This guide focuses on the ortho-isomer, which is the standard reagent in medicinal chemistry.[1][2]

Feature	Target Compound	Common Confusion
Chemical Name	2'-Hydroxypropiophenone	2-Hydroxypropiophenone (-Hydroxy)
CAS Number	610-99-1	565-60-6
Structure	Phenol derivative (OH on ring)	-Hydroxy ketone (OH on alkyl chain)
Primary Use	Drug intermediate, ligand synthesis	Photoinitiator (UV curing)
Physical State	Clear yellow/brown liquid	Pale yellow oil/solid

Chemical Specifications (CAS 610-99-1)[1][2][3][4][6][7][8]

- Molecular Formula: C10H12O2

[3][4][5][6][7][8]

- Molecular Weight: 150.18 g/mol [8]
- Boiling Point: 115 °C at 15 mmHg
- Density: 1.094 g/mL at 25 °C
- Solubility: Soluble in methanol, chloroform; sparingly soluble in water.

Hazard Identification & Safety Profile (GHS)

As a Senior Application Scientist, I emphasize that while specific LD50 data is often absent for intermediate building blocks, safety protocols must be derived from structural alerts. The phenolic moiety combined with a ketone functionality dictates a high potential for tissue irritation and mucous membrane sensitivity.

GHS Classification (29 CFR 1910.1200 / EU CLP)

Signal Word: WARNING

Hazard Class	Category	Hazard Statement (H-Code)
Skin Corrosion/Irritation	Cat. 2	H315: Causes skin irritation.[6][9][10]
Serious Eye Damage/Irritation	Cat. 2A	H319: Causes serious eye irritation.[6][9][10][11]
STOT - Single Exposure	Cat. 3	H335: May cause respiratory irritation.[6][8][11]

Precautionary Protocols (P-Codes)

- Prevention: Avoid breathing mist/vapors (P261).[11] Use only outdoors or in a well-ventilated area (P271).[1][11]
- Response:
 - Skin: Wash with plenty of soap and water (P302+P352).
 - Eyes: Rinse cautiously with water for several minutes.[9][10][11] Remove contact lenses if present and easy to do (P305+P351+P338).[9][10]
 - Inhalation:[8][11] Remove person to fresh air and keep comfortable for breathing (P304+P340).

Toxicological Assessment

Acute Toxicity Data

- Oral/Dermal LD50: Specific experimental LD50 values for CAS 610-99-1 are not widely established in public toxicology databases.[1][2]
- Scientist's Insight: In the absence of specific data, treat this compound with the same rigor as Phenol and Propiophenone. The presence of the phenolic hydroxyl group suggests capability for protein denaturation and rapid dermal absorption, though likely less severe than unsubstituted phenol.

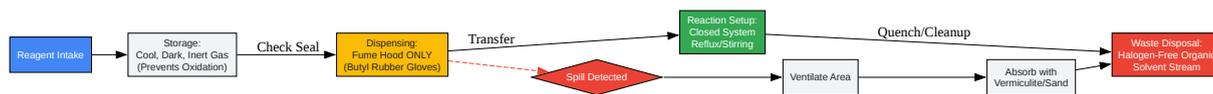
Chronic & Long-Term Effects[1][2]

- Carcinogenicity: Not listed by IARC, NTP, or OSHA.[8]
- Sensitization: No data indicates it is a strong sensitizer, but repeated exposure can lead to dermatitis due to defatting properties.
- Genotoxicity: No evidence of mutagenicity in standard Ames tests for this specific isomer.

Experimental Protocols & Handling

A. Safe Handling Workflow

The following workflow ensures containment of volatile organic irritants during synthesis.



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Figure 1: Operational workflow for handling 2'-Hydroxypropiophenone, emphasizing containment and spill response.

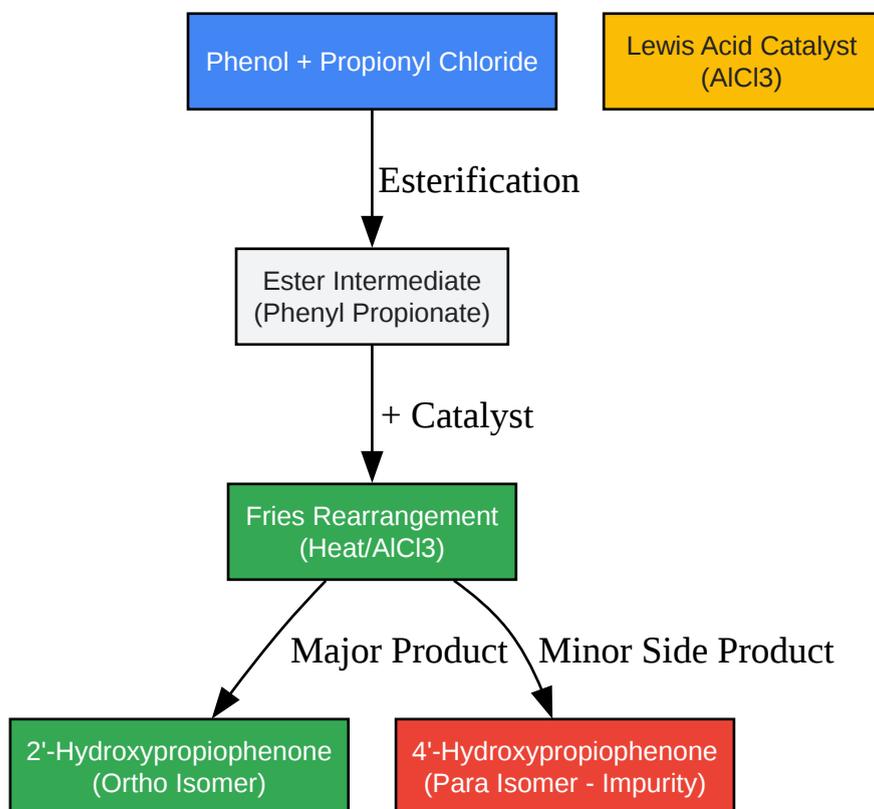
B. Synthesis Application: Friedel-Crafts Route

This compound is frequently synthesized via the Fries rearrangement or direct Friedel-Crafts acylation.[1] Understanding this pathway helps researchers anticipate impurities (e.g., aluminum salts, unreacted phenol).

Protocol Summary (Standard Scale):

- Reagents: Phenol (1.0 eq), Propionyl Chloride (1.1 eq),
(1.2 eq).
- Solvent: Anhydrous Dichloromethane (DCM) or Nitrobenzene.
- Procedure:
 - Cool solvent to 0°C under atmosphere.
 - Add slowly (exothermic).
 - Add Propionyl Chloride dropwise.

- Add Phenol solution slowly.
- Reflux for 2-4 hours.[1]
- Quench: Pour mixture over ice/HCl carefully to hydrolyze aluminum complexes.
- Purification: Steam distillation or column chromatography (Hexane/EtOAc).



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Figure 2: Synthesis pathway via Fries Rearrangement, highlighting the potential for isomeric impurities.[1][2]

Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate mucosal damage.[8]

Exposure Route	Immediate Action	Scientific Rationale
Eye Contact	Irrigate immediately for 15+ mins. Lift eyelids.	Phenolic compounds can cause corneal opacity; rapid dilution prevents permanent scarring.
Skin Contact	Wash with PEG 300 or soap/water.	Polyethylene Glycol (PEG) is superior for solubilizing and removing phenols from skin compared to water alone.
Inhalation	Move to fresh air.[8][11] Supplemental if needed.	Vapors are upper respiratory irritants; edema may be delayed.[12]
Ingestion	Do NOT induce vomiting.[8] Rinse mouth.[8]	Vomiting risks aspiration pneumonia and secondary esophageal burns.

Storage & Environmental Fate[1]

- Storage Class: Combustible Liquid (Class IIIB).
- Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.[8]
- Stability: Stable under recommended storage conditions.[3] May darken upon exposure to light and air (oxidation of phenol group).
- Ecotoxicity: Do not empty into drains. Phenolic compounds are generally toxic to aquatic life with long-lasting effects if not biodegraded.[1]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69133, 2'-Hydroxypropiophenone. Retrieved from [\[Link\]](#)[1][6]

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